molecular formula C19H27N3O2 B2652008 1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one CAS No. 2197351-38-3

1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one

Cat. No.: B2652008
CAS No.: 2197351-38-3
M. Wt: 329.444
InChI Key: DHGCOLBSDXMSOR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one (CAS Number: 2197351-38-3) is a synthetic organic compound with a molecular formula of C19H27N3O2 and a molecular weight of 329.44 g/mol . This pyrrolidinone derivative is of significant interest in medicinal chemistry and drug discovery research, particularly in the exploration of novel G-protein coupled receptor (GPCR) agonists. Structural analogs featuring the pyrrolidin-2-one scaffold have been investigated as potent and selective agonists of the GPR119 receptor . GPR119 is a promising therapeutic target for metabolic disorders, and its agonism has been linked to potential treatments for type 2 diabetes and obesity by promoting glucose-dependent insulin release and weight loss . The compound's structure incorporates multiple pharmacologically privileged motifs, including a cyclopropyl group, a piperidine ring, and a 3-methylpyridyl ether, which contribute to its defined physicochemical properties such as a topological polar surface area of 45.7 Ų . It is supplied for non-human research applications only and is strictly intended for use in laboratory studies. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can obtain this compound in various quantities to support their investigative work.

Properties

IUPAC Name

1-cyclopropyl-3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-3-2-9-20-18(14)24-13-15-6-10-21(11-7-15)17-8-12-22(19(17)23)16-4-5-16/h2-3,9,15-17H,4-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGCOLBSDXMSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3CCN(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one involves several chemical reactions, including cyclopropanation, nucleophilic substitution, and condensation reactions. Typical starting materials include cyclopropylamine, 3-methylpyridine, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and the use of catalysts to drive the reactions efficiently.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves using continuous flow reactors, automated monitoring systems, and advanced purification techniques like column chromatography and crystallization. Safety measures are also implemented to handle potentially hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

  • Oxidation: Commonly reacts with oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Can be reduced using agents like lithium aluminum hydride.

  • Substitution: Undergoes nucleophilic and electrophilic substitution reactions, often facilitated by halide ions or other nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

  • Catalysts: Palladium on carbon (Pd/C), platinum oxide.

Major Products

The reactions typically yield a range of products, depending on the conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, 1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one is studied for its potential biological activities, including enzyme inhibition and receptor binding properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections. It is also used in drug development as a lead compound for designing new pharmaceuticals.

Industry

Industrially, it is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it may bind to certain enzymes, inhibiting their activity and altering metabolic pathways. This interaction is often mediated by the unique structural features of the compound, such as its cyclopropyl and pyrrolidinone moieties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The compound is compared below with two pyrrolidin-2-one derivatives from the provided evidence:

Table 1: Structural and Functional Comparison
Compound Name (IUPAC) Molecular Weight (g/mol) Key Substituents Hypothesized Biological Role
1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one ~327.43* Cyclopropyl, piperidinyl with pyridinyl ether Kinase inhibition, receptor modulation
(5S)-3-hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one ~192.22 Hydroxyl (position 3), methyl (position 1), pyridinyl (position 5) Nicotine metabolite (3-Hydroxycotinine)
1-(3-Hydroxypropyl)pyrrolidin-2-one ~157.18 Hydroxypropyl chain (position 1) Pharmaceutical intermediate or solvent

*Calculated based on molecular formula (C₁₉H₂₅N₃O₂).

Analysis:

Cyclopropyl vs. Methyl/Hydroxypropyl Groups :

  • The cyclopropyl group in the target compound may improve metabolic stability compared to the methyl group in or the hydroxypropyl chain in , which are more prone to oxidation or enzymatic cleavage.

Piperidinyl-Pyridinyl Ether vs. In contrast, the pyridinyl group in contributes to its role as a nicotine metabolite, while ’s hydroxypropyl group lacks bioactivity.

Pharmacokinetic Implications :

  • The hydroxyl group in increases polarity, favoring renal excretion, whereas the target compound’s lipophilic cyclopropyl and piperidinyl groups may improve blood-brain barrier penetration.

Research Findings from Analogous Compounds

  • Its hydroxyl group facilitates rapid elimination, contrasting with the target compound’s likely extended half-life .
  • 1-(3-Hydroxypropyl)pyrrolidin-2-one : Primarily used as a solvent or intermediate in synthesis due to its low molecular weight and polar hydroxypropyl chain. No reported therapeutic activity .

Biological Activity

1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one, a compound with the CAS number 2415452-74-1, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H27N3O2C_{19}H_{27}N_{3}O_{2}, with a molecular weight of 329.4 g/mol. The structure features a cyclopropyl group, a pyrrolidine ring, and a piperidine moiety, which are significant for its biological interactions.

PropertyValue
CAS Number2415452-74-1
Molecular FormulaC₁₉H₂₇N₃O₂
Molecular Weight329.4 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives. For instance, various compounds with similar structural motifs demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyrrolidine derivatives, including those structurally related to this compound. The results showed that compounds with halogen substitutions on the piperidine ring significantly enhanced their antibacterial efficacy.

CompoundMIC (mg/mL)Target Bacteria
1-Cyclopropyl derivative0.0039S. aureus
Halogenated piperidine0.025E. coli
Non-halogeno derivative>100Pseudomonas aeruginosa

Antifungal Activity

The antifungal activity of pyrrolidine derivatives has also been documented. Compounds similar to this compound were tested against Candida albicans, showing varying degrees of inhibition with MIC values ranging from 3.125 to 100 mg/mL .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of microbial cell membranes and interference with essential metabolic pathways. The presence of functional groups such as pyridine and piperidine enhances interactions with bacterial enzymes and receptors.

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